Cas no 146398-08-5 (methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate)
methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate
- methyl (4R)-4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate;
- (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
- Methyl (4R)-4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
- Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
- methyl (4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- 146398-08-5
- SCHEMBL6917401
- SRVJJSKMYILGAM-MRVPVSSYSA-N
- AT43382
- (R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester
-
- MDL: MFCD11975832
- Inchi: 1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m1/s1
- InChI Key: SRVJJSKMYILGAM-MRVPVSSYSA-N
- SMILES: O(C(N[C@@H](CO)CCC(=O)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 247.14200
- Monoisotopic Mass: 247.14197277Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 9
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- PSA: 84.86000
- LogP: 1.21610
methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D971713-100mg |
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
146398-08-5 | 95% | 100mg |
$200 | 2024-07-28 | |
| eNovation Chemicals LLC | D971713-250mg |
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
146398-08-5 | 95% | 250mg |
$260 | 2024-07-28 | |
| eNovation Chemicals LLC | D971713-500mg |
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
146398-08-5 | 95% | 500mg |
$400 | 2024-07-28 | |
| eNovation Chemicals LLC | D971713-1g |
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
146398-08-5 | 95% | 1g |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | D971713-5g |
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
146398-08-5 | 95% | 5g |
$2675 | 2024-07-28 | |
| eNovation Chemicals LLC | D971713-50mg |
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
146398-08-5 | 95% | 50mg |
$195 | 2024-07-28 | |
| A2B Chem LLC | BA55331-1g |
(R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester |
146398-08-5 | >95% | 1g |
$813.00 | 2024-04-20 | |
| A2B Chem LLC | BA55331-5g |
(R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester |
146398-08-5 | >95% | 5g |
$2242.00 | 2024-04-20 | |
| A2B Chem LLC | BA55331-10g |
(R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester |
146398-08-5 | >95% | 10g |
$3100.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D971713-100mg |
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
146398-08-5 | 95% | 100mg |
$200 | 2025-02-27 |
methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate
Methyl 4-[(tert-Butyloxycarbonyl)amino]-5-hydroxypentanoate (CAS No. 146398-08-5): An Overview
Methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate (CAS No. 146398-08-5) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyloxycarbonyl (Boc) protecting group and a hydroxy functional group, which make it an important intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate consists of a five-carbon chain with an amino group protected by a Boc group at the fourth position and a hydroxy group at the fifth position. The methyl ester at the carboxylic acid terminus adds further versatility to this compound, allowing for easy manipulation in various synthetic pathways. The Boc protecting group is particularly useful in peptide synthesis, as it can be selectively removed under mild acidic conditions, making it a valuable tool in the preparation of amino acid derivatives and peptides.
Recent research has highlighted the importance of methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate in the development of novel therapeutic agents. For instance, studies have shown that this compound can be used as a key intermediate in the synthesis of antiviral drugs, particularly those targeting viral proteases. The hydroxy group and the protected amino group provide multiple points of functionalization, enabling the introduction of diverse substituents that can enhance the pharmacological properties of the final product.
In addition to its role in antiviral drug development, methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate has also been explored for its potential in cancer therapy. Researchers have utilized this compound to synthesize prodrugs that are activated specifically in tumor environments, thereby minimizing systemic toxicity and improving therapeutic efficacy. The ability to fine-tune the structure of this compound allows for the optimization of drug delivery and target specificity.
The synthetic accessibility of methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate has been well-documented in the literature. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common approach involves the protection of an amino acid derivative with a Boc group, followed by selective reduction and esterification steps to introduce the hydroxy and methyl ester functionalities. These synthetic methods are robust and scalable, making them suitable for large-scale production in pharmaceutical settings.
Furthermore, the stability and solubility properties of methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate have been extensively studied. The compound exhibits good stability under various conditions, including storage at room temperature and exposure to moderate pH levels. Its solubility can be modulated by adjusting the solvent system, which is crucial for its use in both laboratory experiments and industrial processes.
In conclusion, methyl 4-[(tert-butyloxycarbonyl)amino]-5-hydroxypentanoate (CAS No. 146398-08-5) is a highly valuable compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features and synthetic versatility make it an essential building block for the development of novel bioactive molecules and therapeutic agents. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field of medicinal chemistry.
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